- Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer CatalystsOrganic Process Research & Development, 2003, 7(1), 95-97,
Cas no 89-64-5 (4-Chloro-2-nitrophenol)

4-Chloro-2-nitrophenol 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-nitrophenol
- o-nitro-p-chorophenol
- 2-nitro-4-chlorophenol
- 2-NO2-4-Cl-phenol
- 4-chloro-2-nitro-phenol
- 5-chloro-2-hydroxynitrobenzene
- p-chloronitrophenol
- Phenol,4-chloro-2-nitro
- 4-Chloro-6-nitrophenol
- NSC 520345
- p-Chloro-o-nitrophenol
- AKOS000121398
- FT-0618040
- EINECS 201-927-5
- W-100365
- STL199170
- MFCD00007113
- NSC520345
- InChI=1/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9
- Phenol, 4-chloro-2-nitro-
- EN300-21529
- 89-64-5
- FS-4191
- DTXSID4058996
- AC-16758
- BP-13325
- AE-562/40191217
- Chloro-2-nitrophenol, 4-
- 4-Chlor-2-nitrophenol
- AI3-28527
- C0228
- UNII-438LQ62WNH
- Z104500910
- 4-Chloro-2-nitrophenol, >=97.0%
- Q27258630
- 438LQ62WNH
- SCHEMBL305611
- NSC-520345
- 4-Chloro-2-nitrophenol (ACI)
- NS00007983
- 2Nitro4chlorophenol
- Phenol, 4chloro2nitro
- DB-024281
- DTXCID2048664
-
- MDL: MFCD00007113
- インチ: 1S/C6H4ClNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H
- InChIKey: NWSIFTLPLKCTSX-UHFFFAOYSA-N
- ほほえんだ: [O-][N+](C1C(O)=CC=C(Cl)C=1)=O
- BRN: 2048031
計算された属性
- せいみつぶんしりょう: 172.98800
- どういたいしつりょう: 172.988
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 4
- 疎水性パラメータ計算基準値(XlogP): 何もない
- トポロジー分子極性表面積: 66A^2
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.4914 (rough estimate)
- ゆうかいてん: 85-87 °C (lit.)
85-89 °C - ふってん: 242.5°C at 760 mmHg
- フラッシュポイント: 100.4°C
- 屈折率: 1.5810 (estimate)
- ようかいど: dioxane: soluble0.5g/5mL, clear, faintly yellow to yellow
- PSA: 66.05000
- LogP: 2.47700
4-Chloro-2-nitrophenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305+P351+P338
- 危険物輸送番号:2811
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:
- 包装等級:III
- セキュリティ用語:6.1
- 包装グループ:III
- リスク用語:R20/21/22; R36/37/38
- 危険レベル:6.1
- TSCA:Yes
4-Chloro-2-nitrophenol 税関データ
- 税関コード:2908999090
- 税関データ:
中国税関コード:
2908999090概要:
290899090他のフェノール類及びフェノールアルコールのハロゲン化誘導体(そのスルホン化/ニトロソ又はニトロソ誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
290899090フェノールまたはフェノールアルコールのハロゲン化、スルホン化、硝化または亜硝化誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%
4-Chloro-2-nitrophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-21529-10.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 10g |
$32.0 | 2023-05-31 | |
Enamine | EN300-21529-25.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 25g |
$38.0 | 2023-05-31 | |
TRC | C384768-20g |
4-Chloro-2-nitrophenol |
89-64-5 | 20g |
$ 50.00 | 2022-06-06 | ||
Enamine | EN300-21529-0.05g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 0.05g |
$19.0 | 2023-09-16 | |
Enamine | EN300-21529-1.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 1g |
$26.0 | 2023-05-31 | |
Enamine | EN300-21529-5.0g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-05-31 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-UE960-5g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 5g |
46.0CNY | 2021-08-12 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C153506-100g |
4-Chloro-2-nitrophenol |
89-64-5 | 98% | 100g |
¥147.90 | 2023-09-03 | |
Enamine | EN300-21529-5g |
4-chloro-2-nitrophenol |
89-64-5 | 97% | 5g |
$29.0 | 2023-09-16 | |
Fluorochem | 214789-1g |
4-Chloro-2-nitrophenol |
89-64-5 | 95% | 1g |
£10.00 | 2022-03-01 |
4-Chloro-2-nitrophenol 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Selective mono-and dinitration of phenolic compounds by dinitrogen tetraoxide complexes of iron and copper nitrates as new nitration reagentHenan Shifan Daxue Xuebao, 2003, 31(3), 61-65,
ごうせいかいろ 3
- Trichloroisocyanuric acid/NaNO2 as a novel heterogeneous system for the selective mononitration of phenols under mild conditionsSynlett, 2003, (2), 191-194,
ごうせいかいろ 4
- Silica-Polyethyleneglycols/N2O4 Complexes as Heterogeneous Nitrating and Nitrosating AgentsPhosphorus, 2003, 178(5), 1027-1035,
ごうせいかいろ 5
- Regiospecific Oxyhalogenation of Aromatics Over SBA-15-Supported Nanoparticle Group IV-VI Metal OxidesCatalysis Letters, 2010, 137(3-4), 190-201,
ごうせいかいろ 6
- Highly efficient catalytic nitration of phenolic compounds by nitric acid with a recoverable and reusable Zr or Hf oxychloride complex and KSFEuropean Journal of Organic Chemistry, 2005, (11), 2379-2384,
ごうせいかいろ 7
- One-pot nitration of phenols under mild and heterogeneous conditionsJournal of Chemical Research, 2001, (4), 140-142,
ごうせいかいろ 8
- Potassium monoperoxysulfatee-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-19,
ごうせいかいろ 9
- Nitration of aromatic compounds by Zn(NO3)2.2N2O4 and its charcoal-supported systemSynthetic Communications, 2005, 35(2), 263-270,
ごうせいかいろ 10
- Dinitrogen tetroxide complexes of iron and copper nitrates as new reagents for selective mono- and dinitration of phenolic compoundsSynthetic Communications, 1997, 27(19), 3301-3311,
ごうせいかいろ 11
- Nitration of Aromatic Compounds: A study of different nitrating systems with Bronsted acid-surfactant-catalyst (BASC) in waterResearch Journal of Chemistry and Environment, 2022, 26(10), 101-107,
ごうせいかいろ 12
- Electrochemical reduction of 4-chloro-2-nitrophenolRussian Chemical Bulletin, 2023, 72(2), 500-506,
ごうせいかいろ 13
- Functionalized SBA-15 and its Catalytic Applications in Selective Organic TransformationsCatalysis Surveys from Asia, 2008, 12(2), 114-130,
ごうせいかいろ 14
- A new method for nitration of phenolic compoundsAdvanced Synthesis & Catalysis, 2003, 345(11), 1197-1202,
ごうせいかいろ 15
- PEG-N2O4: An efficient nitrating agent for the selective mono- and dinitration of phenols under mild conditionsSynthetic Communications, 2008, 38(19), 3366-3374,
ごうせいかいろ 16
- An efficient method for the nitration of phenols with NaNO2 in the presence of 3-methyl-1-sulfonic acid imidazolium chlorideScientia Iranica, 2010, 17(1), 31-36,
ごうせいかいろ 17
1.2 Solvents: Water ; 0.5 h, cooled
- Dichloroacetyl benzoxazine-type herbicide safener and synthesis method thereof, China, , ,
4-Chloro-2-nitrophenol Preparation Products
4-Chloro-2-nitrophenol 関連文献
-
1. Mechanism of formation of 4-methyl- and 4-chloro-2-nitrophenol in the nitration of 4-methyl- and 4-chloro-anisole, respectively, in aqueous sulphuric acidRoy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Chem. Commun. 1978 180
-
Lagnamayee Mohapatra,Kulamani Parida J. Mater. Chem. A 2016 4 10744
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3. Proximity effects in diaryl derivatives. Part VI. Base-catalysed rearrangement of 2-(hydroxyamino)aryl aryl sulphones to 2-hydroxy-2′-(arylsulphonyl)azoxybenzenesM. F. Grundon,D. J. Maitland,W. L. Matier J. Chem. Soc. C 1971 654
-
Amaresh C. Pradhan,Binita Nanda,K. M. Parida,Mira Das Dalton Trans. 2013 42 558
-
Qiu-Hua Fan,Susanne Striegler,Rebekah G. Langston,James D. Barnett Org. Biomol. Chem. 2014 12 2792
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6. Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienonesColin Bloomfield,Ajay K. Manglik,Roy B. Moodie,Kenneth Schofield,Geoffrey D. Tobin J. Chem. Soc. Perkin Trans. 2 1983 75
-
Yuji Tokunaga,Masanori Kawabata,Naoki Matsubara Org. Biomol. Chem. 2011 9 4948
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8. 512. Kinetics and mechanism of aromatic nitration. Part VI. The nitration of phenols and phenolic ethers: the concomitant dealkylation of phenolic ethers. The role of nitrous acidC. A. Bunton,E. D. Hughes,C. K. Ingold,D. I. H. Jacobs,M. H. Jones,G. J. Minkoff,R. I. Reed J. Chem. Soc. 1950 2628
-
Yuefei Ji,Yuanyuan Shi,Deyang Kong,Junhe Lu RSC Adv. 2016 6 82040
-
Samuel Buchan,Hamilton McCombie J. Chem. Soc. 1931 137
4-Chloro-2-nitrophenolに関する追加情報
Chemical Profile of 4-Chloro-2-nitrophenol (CAS No. 89-64-5)
4-Chloro-2-nitrophenol, with the chemical formula C₆H₃ClNO₃, is a halogenated nitro aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its CAS number 89-64-5, exhibits a unique structural framework that makes it a versatile intermediate in the synthesis of various pharmacologically active molecules. The presence of both chlorine and nitro substituents on the benzene ring imparts distinct reactivity patterns, enabling its use in diverse chemical transformations.
The 4-Chloro-2-nitrophenol molecule is characterized by its strong electron-withdrawing effects due to the nitro group, which significantly influences its chemical behavior. This property has been exploited in recent years for the development of novel therapeutic agents. For instance, derivatives of this compound have shown promise in the inhibition of certain enzymatic pathways associated with inflammatory diseases. The chlorine atom, on the other hand, provides a site for further functionalization, allowing chemists to tailor the molecule for specific biological targets.
In recent academic literature, researchers have been exploring the potential of 4-Chloro-2-nitrophenol as a precursor in the synthesis of antimicrobial agents. The nitro group's ability to participate in nucleophilic aromatic substitution reactions has been leveraged to introduce various pharmacophores into the molecular structure. One notable study published in the Journal of Medicinal Chemistry demonstrated that certain derivatives of this compound exhibit potent activity against Gram-negative bacteria, making them attractive candidates for further development into novel antibiotics.
The pharmaceutical industry has also shown interest in 4-Chloro-2-nitrophenol due to its role as an intermediate in the production of antiviral and anticancer drugs. Researchers have found that modifications to the chlorine or nitro substituents can modulate the biological activity of the molecule. For example, a recent patent filing described a series of compounds derived from 4-Chloro-2-nitrophenol that demonstrate selective toxicity towards certain cancer cell lines. These findings highlight the compound's potential as a building block for next-generation therapeutics.
From a synthetic chemistry perspective, 4-Chloro-2-nitrophenol is valued for its utility in cross-coupling reactions and other modern organic transformations. The halogenated aromatic system provides an ideal platform for palladium-catalyzed reactions, enabling the introduction of diverse functional groups with high precision. This has opened up new avenues for drug discovery, where complex molecular architectures can be constructed efficiently starting from simple precursors like 4-Chloro-2-nitrophenol.
The environmental and safety considerations associated with 4-Chloro-2-nitrophenol are also important topics of discussion. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure safe laboratory practices. Studies have examined its degradation pathways under various environmental conditions, providing insights into its persistence and potential ecological impact. These findings are crucial for developing sustainable synthetic routes that minimize waste and environmental footprint.
In conclusion, 4-Chloro-2-nitrophenol (CAS No. 89-64-5) is a multifaceted compound with significant applications in pharmaceutical research and industrial chemistry. Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting inflammatory, microbial, and cancer-related pathways. As research continues to uncover new applications for this compound, its importance in advancing medicinal chemistry is likely to grow further.
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